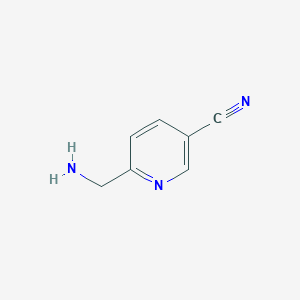

6-(Aminomethyl)nicotinonitrile

描述

Contextualization within Nicotinonitrile Chemistry

The foundation of 6-(Aminomethyl)nicotinonitrile lies in its nicotinonitrile core. Nicotinonitrile, also known as 3-cyanopyridine (B1664610), is a pyridine (B92270) ring with a cyano group at the 3-position. This scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous physiologically active compounds. ekb.eg The pyridine ring system is one of the most prevalent nitrogen-containing heteroaromatics found in natural products, including nicotinic acid and vitamin B6, which are vital to metabolic processes. ekb.eg

The significance of the nicotinonitrile nucleus has grown considerably due to its role as a key component in a variety of pharmacologically active agents. ekb.eg Derivatives have been developed that exhibit a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. ekb.egekb.eg Several marketed drugs, such as the kinase inhibitors Bosutinib and Neratinib, and the cardiotonic agents Milrinone and Olprinone, incorporate the nicotinonitrile moiety, underscoring its therapeutic importance. ekb.egresearchgate.net The development of synthetic pathways to create nicotinonitrile analogs is an active area of research, aimed at discovering new compounds with improved biological and therapeutic characteristics. ekb.egresearchgate.net

| Property | Value | Source |

|---|---|---|

| CAS Number | 782428-98-2 | aablocks.com |

| Molecular Formula | C₇H₇N₃ | aablocks.com |

| Molecular Weight | 133.15 g/mol | aablocks.com |

| SMILES | NCc1ccc(cn1)C#N | aablocks.com |

| Synonyms | 6-(Aminomethyl)pyridine-3-carbonitrile | chemsrc.com |

Significance of Aminomethyl Substituents in Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the introduction of specific substituents is a key strategy for modulating their physicochemical properties and biological activity. ijarsct.co.in The aminomethyl group (-CH₂NH₂) is a particularly valuable substituent in the design of novel compounds. As a primary amine, it is a polar, basic functional group that can participate in hydrogen bonding, a critical interaction for drug-receptor binding. mdpi.com

The primary significance of the aminomethyl group often lies in its utility as a reactive handle for synthetic modifications. askpharmacy.net It provides a nucleophilic site that can be readily functionalized, allowing chemists to introduce a wide variety of other molecular fragments. For instance, the aminomethyl group can undergo reactions such as acylation, alkylation, and arylation to generate a library of derivatives for structure-activity relationship (SAR) studies. mdpi.com A notable example of its synthetic utility is its introduction via the Mannich reaction, a powerful method for C-C bond formation that installs an aminomethyl moiety, which can then be further transformed into other functional groups like nitriles or carboxylic acids. askpharmacy.net This versatility makes the aminomethyl group a crucial feature for the diversity-oriented synthesis of complex and biologically active molecules. organic-chemistry.org

Overview of Research Trajectories

Research involving this compound is primarily focused on its application as a chemical intermediate for the synthesis of novel heterocyclic compounds. chemshuttle.comlookchem.com The molecule strategically combines the proven biological relevance of the nicotinonitrile scaffold with the synthetic versatility of the aminomethyl group. This dual character makes it an attractive starting material for drug discovery programs.

Current research trajectories leverage this compound to explore new chemical space around the nicotinonitrile core. By modifying the aminomethyl group, researchers can systematically alter the steric and electronic properties of the molecule to optimize its interaction with biological targets. The overarching goal is the development of new agents with potential therapeutic applications. Given the broad bioactivity profile of nicotinonitrile derivatives, these research efforts span multiple fields. ekb.egresearchgate.net Investigations include the synthesis of novel compounds for evaluation as antimicrobial, anticancer, and anti-inflammatory agents, among others. researchgate.netwisdomlib.orgresearchgate.net The compound serves as a foundational element upon which more elaborate and targeted molecular architectures are built.

| Biological Activity | Description | Source(s) |

|---|---|---|

| Anticancer | Derivatives have shown activity against various cancer cell lines through mechanisms like PIM-1 kinase inhibition. | ekb.egresearchgate.net |

| Antioxidant | The 3-cyano-pyridine moiety has been shown to have radical scavenging capabilities. | ekb.eg |

| Anti-inflammatory | Nicotinonitrile conjugates have been developed as potent anti-inflammatory agents, in some cases more effective than reference drugs. | ekb.egresearchgate.net |

| Antimicrobial | The cyanopyridine scaffold has been found to possess a variety of bioactivities, including antibacterial properties. | researchgate.netwisdomlib.org |

| Enzyme Inhibition | Derivatives have been shown to inhibit various enzymes, including acetylcholinesterase and EGFR tyrosine kinase. | ekb.egresearchgate.net |

| Anticonvulsant | Certain synthesized nicotinonitrile compounds have demonstrated good anticonvulsant activity. | researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

6-(aminomethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBACBYKMZASGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593640 | |

| Record name | 6-(Aminomethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782428-98-2 | |

| Record name | 6-(Aminomethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 6-(Aminomethyl)nicotinonitrile and its Derivatives

The synthesis of this compound and its related compounds can be achieved through several established chemical pathways. These methods often focus on the construction of the nicotinonitrile scaffold followed by the introduction or modification of the aminomethyl group.

Condensation Reactions for Nicotinonitrile Scaffolds

One-pot multi-component reactions are frequently utilized for the synthesis of nicotinonitrile derivatives. These reactions are valued for their efficiency in creating complex molecules in a single step from simple starting materials. For instance, the reaction of chalcones with malononitrile in the presence of ammonium (B1175870) acetate (B1210297) is a common method to produce 2-amino-3-cyanopyridine derivatives. Similarly, a four-component reaction involving substituted acetophenones, benzaldehydes, malononitrile, and ammonium acetate can yield 2-aminocyanopyridine derivatives. The use of catalysts like potassium carbonate in refluxing ethanol has also been reported for the synthesis of 4-substituted phenyl-6-(3,4-dimethoxyphenyl)-3-cyano-2(1H)-pyridinones from 3,4-dimethoxy-acetophenone, aromatic aldehydes, ethyl cyanoacetate, and ammonium acetate.

Strecker Synthesis Modifications for Aminonitrile Formation

The Strecker synthesis is a classic method for producing α-aminonitriles, which are precursors to amino acids. This reaction involves the treatment of an aldehyde or ketone with ammonia (B1221849) and cyanide. The initial step is the formation of an imine from the aldehyde and ammonia, which is then attacked by a cyanide ion to form the α-aminonitrile. The traditional Strecker synthesis yields a racemic mixture of α-amino acids after hydrolysis of the nitrile. However, modern variations have been developed that employ asymmetric catalysts or auxiliaries to achieve enantioselectivity. While not directly synthesizing this compound, modifications of the Strecker reaction can be envisioned where a pyridine-based aldehyde is used as a starting material to introduce the aminonitrile functionality.

Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. This approach is advantageous due to its atom economy and the rapid generation of molecular complexity. The Strecker synthesis and the Mannich reaction are early examples of MCRs. In the context of nicotinonitrile synthesis, MCRs provide an efficient route to highly functionalized pyridine (B92270) rings. For example, a four-component synthesis of nicotinonitrile derivatives has been achieved by reacting 3-oxo-3-phenylpropanenitrile, acetophenone derivatives, various aldehydes, and ammonium acetate under solvent-free conditions.

Metal-Organic Framework (MOF) Catalysis in Nicotinonitrile Synthesis

Metal-Organic Frameworks (MOFs) are crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them effective heterogeneous catalysts. MOFs have been successfully employed in the synthesis of nicotinonitrile derivatives. For instance, a nanomagnetic metal-organic framework has been used as a catalyst for the four-component reaction to produce a range of nicotinonitrile derivatives in high yields and short reaction times. The key advantages of using MOF catalysts include their easy separation from the reaction mixture using an external magnet and their high chemical and thermal stability.

Synthesis of Key Precursors and Synthetic Intermediates

The synthesis of this compound relies on the availability of key precursors and intermediates. For example, 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile serves as a versatile intermediate for the preparation of other heterocyclic compounds. This intermediate can be further reacted to introduce different functional groups. Another important class of precursors are chalcones, which are α,β-unsaturated ketones. These compounds can be synthesized through the Claisen-Schmidt condensation of an aldehyde and a ketone and are widely used in the synthesis of various pyridine derivatives.

Derivatization Strategies of the this compound Scaffold

Derivatization is a chemical process used to modify a compound to enhance its properties for analytical purposes or to create new compounds with desired biological activities. For the this compound scaffold, derivatization can be employed to alter its physicochemical properties or to explore structure-activity relationships. This can involve reactions targeting the amino group, the nitrile group, or the pyridine ring itself.

Common derivatization strategies include acylation, silylation, and the formation of Schiff bases. For instance, the primary amine of the aminomethyl group can be reacted with various reagents to introduce different substituents. These modifications can significantly impact the molecule's polarity, volatility, and thermal stability, which is particularly useful for analytical techniques like gas chromatography-mass spectrometry (GC-MS). Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up further avenues for derivatization.

Below is a table summarizing various derivatization reagents and their target functional groups:

| Derivatization Reagent | Target Functional Group(s) | Reference |

| Pentafluoropropionic anhydride (PFPA) | Primary and secondary amines, hydroxyl groups | |

| Trifluoroacetic anhydride (TFA) | Primary and secondary amines, hydroxyl groups | |

| N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, carboxyl, and amino groups | |

| 2,4,6-Trimethylpyrylium tetrafluoroborate (TMPy) | Primary amines | |

| 2-Fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | Phenolic and primary amine groups |

Chemical Transformations of the Aminomethyl Moiety

The primary aminomethyl group is a key site for nucleophilic reactions, readily undergoing modifications such as alkylation, acylation, and condensation with carbonyl compounds.

The primary amine of the aminomethyl group exhibits characteristic nucleophilicity, making it susceptible to reaction with various electrophiles.

N-Alkylation: The nitrogen atom of the aminomethyl group can be alkylated using alkyl halides or other alkylating agents. Such reactions typically proceed via nucleophilic substitution. While over-alkylation to form tertiary amines can be a challenge due to the increasing nucleophilicity of the amine with each alkylation step, selective mono-alkylation to yield secondary amines can be achieved by carefully controlling reaction conditions or using specific catalytic systems. chemrxiv.orgnih.gov For instance, catalytic systems involving ruthenium or copper have been developed for the selective N-monoalkylation of amines. nih.govresearchgate.net In the context of aminopyridines, studies have shown that alkylation occurs selectively at the exocyclic amino group rather than the pyridine ring nitrogen, highlighting the greater nucleophilicity of the primary amine. researchgate.net

N-Acylation: The aminomethyl group reacts readily with acylating agents like acyl chlorides, anhydrides, or carboxylic acids to form stable amide derivatives. This transformation is a robust and widely used method for introducing a vast array of functionalities. Biocatalytic methods, such as the use of lipases, have proven highly effective for the acylation of aminomethylpyridines, offering excellent yields under mild conditions. nih.gov For example, the enzyme Candida antarctica lipase B (CAL B) has been successfully employed to catalyze the acylation of various aminomethylpyridines with a range of carboxylic acids. nih.gov

| Aminomethylpyridine Isomer | Carboxylic Acid | Biocatalyst | Yield (%) |

|---|---|---|---|

| 2-(Aminomethyl)pyridine | Octanoic acid | CAL B | >99 |

| 3-(Aminomethyl)pyridine | Octanoic acid | CAL B | >99 |

| 4-(Aminomethyl)pyridine | Octanoic acid | CAL B | >99 |

| 2-(Aminomethyl)pyridine | Stearic acid | CAL B | >99 |

| 3-(Aminomethyl)pyridine | Stearic acid | CAL B | 98 |

| 4-(Aminomethyl)pyridine | Stearic acid | CAL B | 96 |

This table presents data on the lipase-catalyzed acylation of aminomethylpyridines, demonstrating high conversion rates. The data is adapted from research on N-picolineamides. nih.gov

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov This reaction is a reversible, acid-catalyzed process that involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. nih.gov

The general mechanism involves two main stages:

Formation of a Carbinolamine: The nucleophilic amine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate called a carbinolamine. nih.gov

Dehydration: The carbinolamine is then protonated, converting the hydroxyl group into a good leaving group (water), which is subsequently eliminated to form the stable imine. youtube.com

Schiff bases derived from aminomethylpyridines are significant in coordination chemistry as they can act as versatile ligands for metal ions. nih.govresearchgate.net

Modifications at the Pyridine Ring

The pyridine ring, being an electron-deficient aromatic system, has its own distinct reactivity, which is further influenced by the attached aminomethyl and nitrile substituents.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings that are rendered electron-poor by the presence of strong electron-withdrawing groups. wikipedia.orgbritannica.com The cyano group (-CN) is a powerful electron-withdrawing group that can activate the pyridine ring for nucleophilic attack, particularly at positions ortho and para to it. masterorganicchemistry.com In this compound, the nitrile at position 3 is para to the C6 position, which would strongly activate a leaving group at C6 towards displacement by a nucleophile.

The SNAr mechanism typically proceeds in two steps:

Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

For this reaction to occur on this compound, a precursor with a suitable leaving group (e.g., a halide) at the C2 or C6 position would be required. For example, a 6-chloro-nicotinonitrile derivative could react with various nucleophiles (e.g., alkoxides, amines, thiolates) to afford the corresponding substituted products.

Beyond SNAr, other transformations can modify the pyridine ring. One powerful technique is directed ortho-metalation. In this strategy, a directing group guides the deprotonation of an adjacent C-H bond by a strong base (like n-butyllithium or LDA). For N-protected aminomethylpyridine derivatives, the protecting group on the aminomethyl nitrogen can direct lithiation to a specific position on the pyridine ring. researchgate.net Subsequent reaction of the resulting lithiated intermediate with various electrophiles (e.g., alkyl halides, aldehydes, CO₂) allows for the introduction of a wide range of substituents onto the pyridine nucleus. researchgate.net This method provides a regioselective route to functionalize the pyridine ring at positions that might not be accessible through other synthetic pathways.

Transformations of the Nitrile Group

The nitrile group is one of the most versatile functional groups in organic synthesis, capable of being transformed into a variety of other functionalities through reduction, hydrolysis, addition of organometallic reagents, and cycloaddition reactions. researchgate.net

Reduction:

To Primary Amines: The nitrile group can be fully reduced to a primary amine (-CH₂NH₂). This is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with reagents such as Raney nickel, platinum oxide (PtO₂), or palladium on carbon (Pd/C) under a hydrogen atmosphere. wikipedia.orglibretexts.orglibretexts.org This transformation would convert this compound into a diamine derivative.

To Aldehydes: Partial reduction of the nitrile to an aldehyde (-CHO) is possible using less powerful, sterically hindered reducing agents. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this conversion, which proceeds via an imine intermediate that is hydrolyzed upon aqueous workup. wikipedia.orglibretexts.org

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic aqueous conditions, typically with heating. chemistrysteps.commasterorganicchemistry.com The reaction proceeds through an amide intermediate. libretexts.orgyoutube.com Applying this to this compound would yield the corresponding pyridine carboxylic acid. The hydrolysis of the closely related nicotinonitrile to nicotinic acid is a well-established industrial process. google.com

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile group. libretexts.org The initial addition forms an imine anion intermediate, which upon acidic workup is hydrolyzed to a ketone (R-C=O). chemistrysteps.com This reaction provides an excellent method for forming a new carbon-carbon bond and synthesizing ketone derivatives.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, nitriles react with nitrile oxides (generated in situ) to form five-membered heterocyclic rings, specifically 1,2,4-oxadiazoles. nih.govyoutube.com This reaction pathway allows for the construction of complex heterocyclic systems from the nitrile functionality. rsc.org

Addition Reactions to the Nitrile Group

The nitrile group (C≡N) in this compound is a versatile functional group that can undergo various nucleophilic addition reactions. The strong polarization of the carbon-nitrogen triple bond, with an electrophilic carbon atom, makes it susceptible to attack by nucleophiles. openstax.orgchemistrysteps.com This reactivity is analogous to that of a carbonyl group. openstax.org Common addition reactions applicable to this nitrile include hydrolysis, reduction, and the addition of organometallic reagents. Due to a lack of specific studies on this compound, the following reactions are based on the general reactivity of nitriles.

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids in the presence of acid or base. openstax.orgchemistrysteps.comlibretexts.org The reaction proceeds through an amide intermediate. In acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon, facilitating the attack by a weak nucleophile like water. chemistrysteps.comlibretexts.org Under basic conditions, the strong hydroxide nucleophile directly attacks the nitrile carbon. openstax.orglibretexts.org

Reduction: The nitrile group can be reduced to a primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. openstax.orglibretexts.org Catalytic hydrogenation using catalysts like Raney nickel is also a widely used industrial method for nitrile reduction. wikipedia.org

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the nitrile group to form ketones after hydrolysis. openstax.orgchemistrysteps.comlibretexts.org The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbon of the nitrile. The resulting imine anion is then hydrolyzed to yield a ketone. openstax.orglibretexts.org This reaction is a valuable method for forming new carbon-carbon bonds. libretexts.org

| Reaction Type | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Amide | Carboxylic Acid |

| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | Carboxylate Salt | Carboxylic Acid |

| Reduction | 1. LiAlH₄; 2. H₂O | Imine Anion | Primary Amine |

| Addition of Grignard Reagent | 1. RMgX; 2. H₃O⁺ | Imine Anion | Ketone |

Mechanistic Investigations of Synthetic Pathways

One proposed mechanism for the synthesis of nicotinonitrile derivatives involves a one-pot, four-component reaction catalyzed by a nanomagnetic catalyst, Fe₃O₄@SiO₂@tosyl-carboxamide. The final step of this synthesis is suggested to proceed via a cooperative vinylogous anomeric-based oxidation. researchgate.net Another study on the synthesis of coumarin-linked nicotinonitrile derivatives also points to a cooperative vinylogous anomeric-based oxidation mechanism. researchgate.net These types of reactions highlight the use of advanced catalytic systems to facilitate complex transformations in a single step.

Computational studies, such as those using the ONIOM method, have been employed to investigate reaction mechanisms in related enzyme systems that process nicotine derivatives. For instance, the hydride transfer mechanism in nicotine oxidoreductase has been analyzed to understand the energetics and the roles of active site residues. nih.gov Such computational approaches could be valuable in elucidating the detailed reaction coordinates and transition states involved in the synthetic pathways of this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it These principles are increasingly being applied to the synthesis of nitrogen-containing heterocyclic compounds, including nicotinonitrile derivatives.

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Water is considered an environmentally benign solvent due to its availability, non-toxicity, and safety. ckthakurcollege.net The use of water as a solvent can also accelerate certain chemical reactions. ckthakurcollege.net For the synthesis of some aminonitrile derivatives, solvent-free conditions at room temperature have been successfully employed. researchgate.net

Heterogeneous and Reusable Catalysts: The development of efficient and reusable catalysts is a cornerstone of green chemistry. Nanoparticles, such as CoCeO₂, have been used as heterogeneous catalysts for the synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives in an aqueous medium. ckthakurcollege.net Metal-organic frameworks (MOFs) have also been utilized as catalysts for the sustainable synthesis of α-aminonitriles. researchgate.net Such catalysts can often be easily recovered and reused, minimizing waste.

Biocatalysis: The use of enzymes in synthesis offers high selectivity under mild reaction conditions. frontiersin.org Nitrilase enzymes have been used for the hydrolysis of 3-cyanopyridine (B1664610) to produce nicotinamide (B372718) (a vitamin B3 form), avoiding the further hydrolysis to nicotinic acid that can occur in chemical methods. wikipedia.org Enzymatic synthesis is a promising green route for the production of nicotinic acid and its derivatives from cyanopyridines. frontiersin.org

| Green Chemistry Approach | Example/Method | Benefit |

|---|---|---|

| Alternative Solvents | Use of water or solvent-free conditions | Reduced use of toxic and volatile organic compounds. ckthakurcollege.netresearchgate.net |

| Reusable Catalysts | Nanoparticles (e.g., CoCeO₂), Metal-Organic Frameworks (MOFs) | Facilitates catalyst recovery and reuse, minimizing waste. ckthakurcollege.netresearchgate.net |

| Biocatalysis | Enzymatic hydrolysis using nitrilases | High selectivity, mild reaction conditions, reduced byproducts. frontiersin.orgwikipedia.org |

Advanced Structural Elucidation and Spectroscopic Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 6-(Aminomethyl)nicotinonitrile, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the aminomethyl group and the pyridine (B92270) ring.

The aminomethyl (-CH₂NH₂) protons would likely appear as a singlet, integrating to two protons. The chemical shift of these protons would be influenced by the electron-withdrawing nature of the adjacent pyridine ring. The two amine protons (-NH₂) would typically appear as a broad singlet, and their chemical shift can be highly dependent on the solvent, concentration, and temperature.

The pyridine ring has three aromatic protons. Their chemical shifts and coupling patterns are characteristic of the substitution pattern on the pyridine ring. The proton at position 4 is expected to be a doublet of doublets, coupled to the protons at positions 3 and 5. The protons at positions 3 and 5 would also appear as multiplets, with their specific splitting patterns determined by the coupling constants with their neighbors. The analysis of these coupling constants is crucial for unambiguously assigning the signals to the specific protons on the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.8 - 8.0 | d | ~8.0 |

| H-4 | 7.6 - 7.8 | dd | ~8.0, ~2.0 |

| H-5 | 8.6 - 8.8 | d | ~2.0 |

| -CH₂- | 3.9 - 4.1 | s | - |

| -NH₂ | Variable (broad) | s | - |

Note: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the seven carbon atoms in the molecule.

The carbon of the nitrile group (-C≡N) is expected to appear in the range of 115-120 ppm. The five carbons of the pyridine ring will have chemical shifts in the aromatic region (typically 120-160 ppm), with their exact positions influenced by the nitrogen atom and the substituents. The carbon atom attached to the aminomethyl group (C-6) and the carbon bearing the nitrile group (C-3) will have distinct chemical shifts. The carbon of the aminomethyl group (-CH₂-) will appear in the aliphatic region, typically between 40 and 50 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~160 |

| C-3 | ~108 |

| C-4 | ~138 |

| C-5 | ~153 |

| C-6 | ~158 |

| -CN | ~118 |

| -CH₂- | ~45 |

Note: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.

To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. This would be instrumental in confirming the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This would allow for the unambiguous assignment of the carbon signals based on the previously assigned proton signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the primary amine group (-NH₂) would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic aminomethyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A sharp and strong absorption band corresponding to the C≡N stretching of the nitrile group is expected around 2220-2240 cm⁻¹. mdpi.com The C=C and C=N stretching vibrations of the pyridine ring would give rise to several bands in the 1400-1600 cm⁻¹ region. The N-H bending vibration of the amine group would likely be observed around 1600 cm⁻¹.

Raman spectroscopy , which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. researchgate.net The C≡N stretching vibration is typically a strong and sharp band in the Raman spectrum. The symmetric breathing vibrations of the pyridine ring are also often prominent in Raman spectra, providing a characteristic fingerprint for the heterocyclic core.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| -NH₂ | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| -C≡N | C≡N Stretch | 2220 - 2240 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to determine the elemental composition of the molecule with high accuracy.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of small, stable molecules or radicals. For instance, cleavage of the bond between the aminomethyl group and the pyridine ring (alpha-cleavage) is a common fragmentation pathway for amines, which would result in the formation of a stable pyridyl-substituted cation. libretexts.org Loss of HCN from the nitrile group is another possible fragmentation pathway for nicotinonitrile derivatives. The analysis of these fragment ions helps to piece together the structure of the original molecule.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the assessment of purity and for the isolation of this compound from reaction mixtures and potential impurities. The selection of a suitable chromatographic method depends on the physicochemical properties of the compound, which is characterized by a basic aminomethyl group and a polar nitrile function on a pyridine ring. This polarity dictates that techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) can be effectively employed, often with specific modifications to achieve optimal separation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the purity assessment of this compound due to its high resolution and sensitivity. Reversed-phase HPLC is commonly the first approach. Given the compound's basic nature, peak tailing can be a challenge on standard C18 columns. This can be mitigated by using end-capped columns or by the addition of modifiers to the mobile phase.

A typical mobile phase would consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The use of a phosphate (B84403) buffer can help to maintain a constant pH and improve peak shape. cmes.org For compounds like aminopyridines, which are structurally related to this compound, specific hydrogen-bond adsorption resolution chromatography (SHARC) has also been utilized, employing mobile phases of acetonitrile and methanol with additives such as formic acid and ammonium (B1175870) formate. sielc.com Ultraviolet (UV) detection is suitable, with the pyridine ring providing strong chromophores; a detection wavelength in the range of 260-280 nm is generally effective. cmes.org

For the isolation of this compound, preparative HPLC can be used with scaled-up versions of the analytical columns and methods.

Interactive Data Table: Illustrative HPLC Parameters for Analysis of Aminopyridine Derivatives

| Parameter | Condition 1: Reversed-Phase | Condition 2: Hydrogen-Bonding Mode |

| Column | Shim-pack Scepter C18 cmes.org | SHARC 1 sielc.com |

| Mobile Phase | Phosphate Buffer (pH 7.0) / Methanol (90:10 v/v) cmes.org | Acetonitrile / Methanol with Formic Acid & Ammonium Formate sielc.com |

| Flow Rate | 0.5 mL/min cmes.org | 1.0 mL/min sielc.com |

| Temperature | 35 °C cmes.org | Not Specified |

| Detection | UV at 280 nm cmes.org | UV at 270 nm sielc.com |

| Analyte Type | Aminopyridine impurities cmes.org | Isomers of aminopyridine sielc.com |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for purity analysis, particularly for identifying volatile impurities. However, the direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal instability, which could lead to peak broadening or decomposition in the injector or column.

To address these issues, derivatization of the primary amine is a common strategy. Reagents that replace the active hydrogen on the amine with a less polar, more thermally stable group can significantly improve chromatographic performance. For instance, N-trifluoroacetyl derivatives have been used for the GC analysis of other amines. mdpi.com

When analyzing related compounds like nicotinamide (B372718), it has been converted to the more volatile 3-cyanopyridine (B1664610) for GC analysis. nih.gov A suitable stationary phase for the separation would be a mid-polarity column, such as one containing (5%-phenyl)-methylpolysiloxane. mdpi.com Detection can be effectively achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification of the compound and any impurities. mdpi.com

Interactive Data Table: Potential GC Parameters for Pyridine Derivative Analysis

| Parameter | Condition 1: Derivatized Amine | Condition 2: Related Nitrile |

| Column | Rtx-1MS (30 m x 0.25 mm, 0.25 µm) mdpi.com | 5% OV-17 on Chromosorb W AW DMCS nih.gov |

| Carrier Gas | Helium at 1 mL/min mdpi.com | Not Specified |

| Injector Temp. | Not Specified | Not Specified |

| Oven Program | Not Specified | Isothermal at 130 °C nih.gov |

| Detection | Mass Spectrometry (MS) mdpi.com | Flame Ionization Detection (FID) nih.gov |

| Analyte | N-trifluoroacetyl derivative of desipramine (B1205290) mdpi.com | 3-cyanopyridine (from nicotinamide) nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid, cost-effective, and simple method often used to monitor the progress of reactions and for preliminary purity checks of this compound. Standard silica (B1680970) gel plates are typically used as the stationary phase due to their polarity.

The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a polar solvent (e.g., methanol or ethyl acetate) and a less polar solvent (e.g., dichloromethane (B109758) or hexane) is commonly employed. The ratio of these solvents is adjusted to optimize the retention factor (Rf) of the compound, aiming for a value between 0.3 and 0.7 for effective separation. For aminopyridines, a mobile phase of hexane-isopropanol has been used with modified silica sorbents. researchgate.net

Visualization of the spots on the TLC plate can be achieved under UV light, as the pyridine ring is UV-active. Alternatively, staining with a chemical reagent such as ninhydrin (B49086) can be used to specifically detect the primary amine group, which would appear as a colored spot.

Advanced Biological and Pharmacological Investigations of 6 Aminomethyl Nicotinonitrile and Its Derivatives

Antimicrobial Activity Studies

Derivatives of nicotinonitrile, a core component of 6-(aminomethyl)nicotinonitrile, have demonstrated notable antimicrobial properties against a variety of pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Various studies have highlighted the effectiveness of nicotinonitrile derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain nicotinonitrile-coumarin hybrids have shown potent antibacterial action. One such derivative displayed significant efficacy with Minimum Inhibitory Concentration (MIC) values of 1.9, 3.9, 3.9, 3.9, and 7.8 µg/mL against Klebsiella pneumonia, Escherichia coli, Pseudomonas aeruginosa, Streptococcus mutans, and Staphylococcus aureus, respectively. ekb.eg Another related compound also exhibited considerable antibacterial activity with MIC values ranging from 3.9 to 15.6 µg/mL against the same bacterial strains. ekb.eg

Furthermore, nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline-nicotinonitrile hybrids have been investigated for their antibacterial potential. A derivative with an unsubstituted para-phenyl group on the nicotinonitrile moiety demonstrated broad-spectrum antibacterial activity, inhibiting most Gram-positive and Gram-negative strains with an MIC of 3.9 µg/mL. ekb.eg Similarly, 1,2,3-triazole-linked nicotinonitriles have shown promising results, particularly against Gram-positive bacteria. Two specific derivatives recorded high activity against S. aureus with MIC values of 17.6 and 16.8 µg/mL. ekb.eg Another study found that a pyridine (B92270) derivative with p-dimethylaminophenyl and p-bromophenyl groups at positions 4 and 6 was highly active against Gram-negative Escherichia coli. ekb.eg

The minimum inhibitory concentration (MIC) is a key measure of the effectiveness of an antimicrobial agent. It represents the lowest concentration of a substance that will inhibit the visible growth of a microorganism after overnight incubation.

| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Nicotinonitrile-coumarin hybrid | Klebsiella pneumonia | 1.9 | ekb.eg |

| Nicotinonitrile-coumarin hybrid | Escherichia coli | 3.9 | ekb.eg |

| Nicotinonitrile-coumarin hybrid | Pseudomonas aeruginosa | 3.9 | ekb.eg |

| Nicotinonitrile-coumarin hybrid | Streptococcus mutans | 3.9 | ekb.eg |

| Nicotinonitrile-coumarin hybrid | Staphylococcus aureus | 7.8 | ekb.eg |

| nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline-nicotinonitrile hybrid | Gram-positive and Gram-negative strains | 3.9 | ekb.eg |

| 1,2,3-triazole-linked nicotinonitrile | Staphylococcus aureus | 16.8 - 17.6 | ekb.eg |

Antifungal Efficacy

Nicotinonitrile derivatives have also been investigated for their potential as antifungal agents. One study focusing on a sulfonamide derivative reported significant antifungal activity against Candida albicans. ekb.eg Other research has shown that certain nicotinonitrile compounds are active against both Candida albicans and Aspergillus niger. ekb.eg

A series of nicotinamide (B372718) derivatives were synthesized and evaluated for their antifungal activity against Candida albicans SC5314. One compound, in particular, was found to be the most active, with an MIC value of 0.25 μg/mL and no significant cytotoxicity. nih.gov This compound also demonstrated potent activity against six fluconazole-resistant C. albicans strains, with MIC values ranging from 0.125 to 1 μg/mL. nih.gov Its mechanism of action is believed to involve the disruption of the fungal cell wall. nih.gov

Anticancer and Antineoplastic Potential

The anticancer properties of this compound and its derivatives have been a subject of considerable research, with studies demonstrating their cytotoxic effects on various cancer cell lines.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Derivatives of 2-amino-4,6-diphenylnicotinonitrile have been evaluated for their cytotoxic activity against breast cancer cell lines. In one study, a specific compound demonstrated exceptional cytotoxicity against both MCF-7 (mammary gland breast cancer) and MDA-MB-231 (breast cancer) cell lines, even surpassing the potency of the standard anticancer drug, Doxorubicin. mdpi.com Another compound in the same series showed cytotoxic activity comparable to Doxorubicin. mdpi.com

A separate study on novel N-nicotinonitrile derivatives found that while they had no effect on A549 lung carcinoma cells, they exhibited remarkable cytotoxicity against MCF-7 and HepG2 (liver cancer) cell lines. nih.gov Two compounds, in particular, showed promising anticancer activity comparable to doxorubicin. nih.gov Additionally, 2-amino (2-oxo)-4-(4-(cyclopentyloxy)-phenyl)-6-(p-tolyl)nicotinonitriles have shown moderate activity against human hepatocellular, breast adenocarcinoma, cervical epithelioid carcinoma, and prostate cancer cell lines. ekb.eg

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-amino-4,6-diphenylnicotinonitrile (Compound 1) | MDA-MB-231 | 78.28 ± 3.9 | mdpi.com |

| 2-amino-4,6-diphenylnicotinonitrile (Compound 1) | MCF-7 | > 100 | mdpi.com |

| 2-amino-4,6-diphenylnicotinonitrile (Compound 3) | MCF-7, MDA-MB-231 | More potent than Doxorubicin | mdpi.com |

| 2-amino-4,6-diphenylnicotinonitrile (Compound 4) | MCF-7, MDA-MB-231 | Comparable to Doxorubicin | mdpi.com |

| N-nicotinonitrile derivatives (Compounds 11 and 12) | MCF-7, HepG2 | Comparable to Doxorubicin | nih.gov |

Mechanistic Insights into Antiproliferative Action

The antiproliferative action of nicotinonitrile derivatives involves various cellular mechanisms. One study revealed that certain N-nicotinonitrile derivatives inhibit the expression of urokinase plasminogen activator (uPA), an enzyme often overexpressed in cancer cells and involved in tumor invasion and metastasis. nih.gov Another mechanistic study on a 3-cyanopyridine (B1664610) derivative showed that it induced caspase 3/7, key executioner caspases in apoptosis, and disrupted DNA to a greater extent than doxorubicin. ekb.eg This derivative also demonstrated inhibitory effects on VEGFR-2 and PIM-1 kinase, both of which are crucial for cancer cell proliferation and survival. ekb.eg

Inhibition of Specific Kinases (e.g., PIM-1 kinase)

Recent research has highlighted the potential of nicotinonitrile derivatives as inhibitors of PIM kinases, which are a family of serine/threonine kinases implicated in various cellular processes, including cell proliferation, survival, and tumorigenesis. nih.govnih.gov A novel series of nicotinonitrile derivatives demonstrated significant cytotoxic activities in liver (HepG2) and breast (MCF-7) cancer cell lines. nih.gov

Notably, selected derivatives from this series exhibited potent inhibitory activity against the three PIM kinase isoforms. nih.gov One of the most potent compounds, 8e , displayed IC50 values of less than or equal to 0.28 μM against all three PIM kinases, which is comparable to the activity of the pan-kinase inhibitor, Staurosporine (B1682477). nih.gov Mechanistic studies revealed that compound 8e induced cell cycle arrest at the G2/M phase in HepG2 cells. nih.gov Furthermore, compounds 8c and 8e were found to upregulate the expression of p53 and caspase-3, and increase the Bax/Bcl-2 protein expression ratio, indicating an induction of apoptosis. nih.gov Molecular docking and dynamic simulation studies suggested a stable binding of compound 8e to PIM-1 kinase. nih.gov

Another study focused on novel nicotinonitrile and pyrazolyl nicotinonitrile conjugates as PIM-1 kinase inhibitors. rsc.org Among the synthesized compounds, compound 9 showed a strong inhibitory effect on PIM-1 kinase with an IC50 value of 20.4 nM and an inhibition of 93.8%, comparable to staurosporine (IC50 = 16.7 nM, 95.6% inhibition). rsc.org This compound also demonstrated significant cytotoxicity against MCF-7 and HepG2 cancer cells with IC50 values of 0.34 μM and 0.18 μM, respectively. rsc.org

Furthermore, two new series of 6-(4-benzamido-/4-phthalimido)-3-cyanopyridine derivatives were designed as PIM-1 kinase inhibitors. researchgate.net The most promising compounds from this series showed remarkable inhibition of PIM-1 kinase (ranging from 53.33% to 76.43%). researchgate.net These compounds were also found to be potent inducers of apoptosis, significantly enhancing caspase-3 activity and the Bax/Bcl-2 ratio. researchgate.net

Table 1: PIM-1 Kinase Inhibition by Nicotinonitrile Derivatives

| Compound | Target Cell Line(s) | IC50 (PIM-1) | % Inhibition (PIM-1) | Reference |

| 8e | HepG2, MCF-7 | ≤ 0.28 μM | Not Reported | nih.gov |

| 9 | HepG2, MCF-7 | 20.4 nM | 93.8% | rsc.org |

| Cyanopyridine derivatives | PC3, HepG2, MCF-7 | Not Reported | 53.33% - 76.43% | researchgate.net |

| Staurosporine (Reference) | Not Applicable | 16.7 nM | 95.6% | rsc.org |

Neurodegenerative Disease Research

Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase)

Derivatives of this compound have been investigated for their potential to inhibit cholinesterase enzymes, a key therapeutic target in Alzheimer's disease. tubitak.gov.tr The cholinergic hypothesis of Alzheimer's disease suggests that a deficiency in the neurotransmitter acetylcholine (B1216132) contributes to the cognitive decline observed in patients. tubitak.gov.trlabiotech.eu Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are the primary enzymes responsible for the breakdown of acetylcholine in the brain. tubitak.gov.tr

In one study, newly synthesized thiophene (B33073) derivatives were evaluated for their ability to inhibit AChE and BuChE. researchgate.net Compound 6b emerged as a potent inhibitor of both enzymes, with an IC50 value of 0.07 ± 0.003 µM for AChE and 0.059 ± 0.004 µM for BuChE. researchgate.net Several other synthesized compounds also demonstrated significant AChE inhibitory activity, comparable to the standard drug donepezil. researchgate.net

Another study reported on a series of nicotinonitrile derivatives where compound 3a was found to be a selective inhibitor of acetylcholinesterase. tubitak.gov.tr In fact, it was approximately 46 times more potent than the reference drug galantamine in inhibiting AChE. tubitak.gov.tr Kinetic studies revealed that compound 3a acts as a competitive inhibitor of AChE. tubitak.gov.tr

The search for dual inhibitors that can target both cholinesterases and other pathological factors in Alzheimer's disease is an active area of research. welchmat.com

Table 2: Cholinesterase Inhibition by this compound Derivatives

| Compound | Target Enzyme | IC50 | Inhibition Type | Reference |

| 6b | Acetylcholinesterase (AChE) | 0.07 ± 0.003 µM | Not Reported | researchgate.net |

| 6b | Butyrylcholinesterase (BuChE) | 0.059 ± 0.004 µM | Not Reported | researchgate.net |

| 3a | Acetylcholinesterase (AChE) | Not Reported | Competitive | tubitak.gov.tr |

Therapeutic Potential in Alzheimer's Disease Models

The therapeutic potential of this compound derivatives extends beyond cholinesterase inhibition to address other key pathological features of Alzheimer's disease, such as the aggregation of amyloid-beta (Aβ) peptides. researchgate.net The accumulation of Aβ plaques is a hallmark of Alzheimer's disease and is believed to play a crucial role in the neurodegenerative process. livescience.com

In a study investigating novel thiophene derivatives, compounds 6b and 8b were found to have a more potent inhibitory effect on Aβ aggregation than the standard drug donepezil. researchgate.net This suggests that these compounds could have a disease-modifying effect in addition to their symptomatic relief through cholinesterase inhibition.

Furthermore, nicotinic derivatives like cotinine (B1669453) and 6-hydroxy-L-nicotine have shown cognitive-improving and antioxidant properties in animal models of Alzheimer's disease. nih.gov In a zebrafish model of Alzheimer's induced by scopolamine, both cotinine and 6-hydroxy-L-nicotine were able to reverse memory impairment and anxiety-like behavior. nih.gov They also reduced acetylcholinesterase activity and oxidative stress in the brain. nih.gov

The development of multi-target-directed ligands is a promising strategy for Alzheimer's disease therapy. uniba.it For instance, some piperazine-containing compounds have demonstrated both cholinesterase inhibition and anti-Aβ aggregation properties. uniba.it

Other Therapeutic Areas and Biological Target Engagement

Anti-inflammatory Properties

Nicotinonitrile and its derivatives have been explored for their anti-inflammatory potential. ekb.eg Inflammation is a key component of many diseases, and the inhibition of inflammatory pathways is a major therapeutic goal. Nonsteroidal anti-inflammatory drugs (NSAIDs) often work by inhibiting cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. ekb.eg

Several studies have synthesized nicotinonitrile hybrids with notable anti-inflammatory activity. ekb.eg For example, S-alkyl and N-alkyl derivatives of 3-cyano-2-substituted pyridine (11a and 11b ) were found to be more effective than indomethacin (B1671933) and comparable to celecoxib (B62257) in reducing edema in an in vivo model. ekb.eg Another 3-cyano-2-pyridone derivative (13 ) showed selective anti-inflammatory activity against the COX-2 enzyme, with an edema inhibition of 46.90%, comparable to nimesulide (B1678887) (47.31%). ekb.eg

Furthermore, derivatives of 7-hydroxycoumarin, which can be considered structurally related to some nicotinonitrile scaffolds, have been synthesized and tested for their anti-inflammatory effects. researchgate.net Some of these compounds were able to subdue LPS-induced nitric oxide production and significantly decrease the production of the pro-inflammatory cytokine IL-6. researchgate.net

Table 3: Anti-inflammatory Activity of Nicotinonitrile Derivatives

| Compound | Model | % Edema Inhibition | Target | Reference |

| 11a | In vivo | More effective than indomethacin | Not Specified | ekb.eg |

| 11b | In vivo | More effective than indomethacin | Not Specified | ekb.eg |

| 13 | In vivo | 46.90% | COX-2 | ekb.eg |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. crimsonpublishers.comcrimsonpublishers.comresearchgate.net Consequently, compounds with antioxidant properties are of significant therapeutic interest. crimsonpublishers.comresearchgate.net

Several classes of nicotinonitrile derivatives have demonstrated significant antioxidant activity. crimsonpublishers.com For instance, a series of 2-amino-6-(substituted-phenyl)-4-substituted-phenyl-nicotinonitrile derivatives were synthesized and evaluated for their radical scavenging activities. crimsonpublishers.com These compounds showed strong antioxidant effects. crimsonpublishers.com In one study, the scavenging activity of certain derivatives increased with concentration, reaching up to 96.11% at 400 µg/mL. crimsonpublishers.com

In the context of Alzheimer's disease research, the antioxidant properties of nicotinic derivatives like cotinine and 6-hydroxy-L-nicotine have been highlighted. nih.gov These compounds were shown to reduce oxidative stress in the brains of a zebrafish model of the disease. nih.gov Similarly, thiophene derivatives with a nicotinonitrile scaffold also exhibited significant antioxidant activity, which could contribute to their neuroprotective effects. researchgate.net

The antioxidant activity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. crimsonpublishers.comjmp.ir

Bronchodilator Activity

The structural framework of nicotinonitrile has been identified as a promising scaffold for the development of bronchodilator agents. ekb.eg Research into derivatives of this compound has focused on their ability to relax the smooth muscle tissue of the airways. The evaluation of these properties is often conducted using isolated guinea pig tracheal rings that have been pre-contracted with histamine (B1213489). ekb.eg This in vitro model allows for the direct measurement of the relaxant effects of the test compounds. Studies have explored the synthesis and molecular modeling of various nicotinonitrile-containing compounds to understand their structure-activity relationships in producing bronchodilation. orgchemres.org While the nicotinonitrile ring system is considered an attractive bioactive scaffold for these agents, specific data on the bronchodilator efficacy of this compound itself remains an area for more detailed investigation. ekb.eg

Antidiabetic Activity (e.g., DPP-IV inhibition)

Derivatives of this compound have been a significant focus of research for the treatment of type 2 diabetes mellitus, primarily through the inhibition of the enzyme Dipeptidyl Peptidase-IV (DPP-IV). ekb.egresearchgate.net DPP-IV is a serine protease that deactivates incretin (B1656795) hormones, which are crucial for regulating insulin (B600854) secretion. mdpi.com By inhibiting DPP-IV, these compounds can prolong the action of incretins, leading to better glycemic control. researchgate.net

A number of novel aminomethyl-pyridines have been synthesized and assessed for their potential as DPP-IV inhibitors. researchgate.net Optimization of initial findings has led to the development of 5-aminomethyl-pyridine derivatives with inhibitory activity in the nanomolar range. For instance, the compound 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide demonstrated high potency against DPP-IV with an IC50 value of 10 nM. researchgate.net This compound also showed excellent selectivity over the related peptidase DPP-8 (IC50: 6600 nM). researchgate.net The nicotinonitrile moiety is a known feature in some DPP-IV inhibitors. ekb.eg The exploration of various five- and six-membered heterocycles, including nicotinonitriles, continues to be a fruitful area for the discovery of new anti-diabetic agents. jchemrev.comresearchgate.net

Table 1: DPP-IV Inhibitory Activity of a Selected Aminomethyl-Pyridine Derivative

| Compound | DPP-IV IC50 (nM) | DPP-8 IC50 (nM) | Selectivity (DPP-8/DPP-4) |

|---|---|---|---|

| 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide | 10 | 6600 | 660 |

Source: ResearchGate GmbG researchgate.net

Antiviral Properties

The pyridine nucleus is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous compounds with therapeutic properties, including antiviral activity. mdpi.comnih.gov Pyridine derivatives have been investigated for their ability to combat a range of viruses. mdpi.commdpi.com For example, certain pyridine compounds have been synthesized and tested against the measles virus (MV), with some showing efficacy in reducing viral titer. mdpi.com

While broad studies confirm the antiviral potential of the pyridine scaffold, specific research into the antiviral properties of this compound is less detailed in publicly available literature. The general antiviral activity of related heterocyclic compounds suggests that this could be a valuable area for future investigation. researchgate.net For instance, research on other herpesviruses like HHV-6 has identified various compounds with in vitro efficacy, though none are yet approved specifically for HHV-6 treatment. hhv-6foundation.org

Antiallergic Activity

The structural characteristics of certain pyridine derivatives make them potential precursors for the development of antihistamine drugs. mdpi.com These drugs function by opposing the activity of histamine receptors in the body, which are key mediators of allergic reactions. The synthesis of 2-N-phenylamino-methyl-nitro-pyridine derivatives has been noted, with their structure predisposing them for such applications. mdpi.com The pyridine ring is a crucial component in the structure of many existing antihistaminic pharmaceuticals used for allergic disorders. mdpi.com This suggests a plausible, though not yet extensively explored, avenue for the investigation of this compound and its derivatives as potential antiallergic agents.

Enzyme and Receptor Interaction Studies

The nicotinonitrile scaffold and its derivatives have been the subject of numerous studies investigating their interactions with various enzymes and receptors, highlighting their potential for broad therapeutic applications. ekb.eg

Dipeptidyl Peptidase-IV (DPP-IV): As detailed in the antidiabetic section, aminomethyl-pyridine derivatives are potent inhibitors of DPP-IV, a key enzyme in glucose metabolism. researchgate.net

A2A Adenosine (B11128) Receptor: A class of compounds featuring a 2-amino nicotinonitrile core has been synthesized and evaluated as A2A adenosine receptor antagonists. acs.org Research indicates that the presence of a furan (B31954) group, as opposed to a phenyl group, is beneficial for achieving high affinity for this receptor. acs.org

Histamine Receptors: The structure of certain aminomethyl-pyridine derivatives suggests they could be precursors for antihistamine drugs, indicating a potential interaction with histamine receptors. mdpi.com

Other Enzyme Inhibition: Nicotinonitrile derivatives have been explored as inhibitors for a wide array of other enzymes, including protein kinases, acetylcholinesterase, and farnesyltransferase, demonstrating the versatility of this chemical structure in drug design. ekb.egekb.eg

Analgesic Properties

The search for new and effective painkillers has led researchers to investigate various heterocyclic compounds, including those with a pyridine or nicotinonitrile core. Several studies have demonstrated the analgesic effects of such derivatives. google.comresearchgate.net For example, a patent for pyrazolyl derivatives with analgesic activity includes compounds containing a nicotinonitrile structure. google.com Other research has focused on synthesizing and screening pyridine derivatives for both anti-inflammatory and analgesic activities, with some compounds showing significant effects in animal models like the acetic acid-induced writhing test. researchgate.netjournaljpri.com While these findings point to the potential of the broader class of compounds, specific studies detailing the analgesic properties of this compound are needed to confirm its efficacy.

Herbicidal Applications

Pyridine-based compounds have a significant history in agricultural science as herbicides. umn.edu Glyphosate, one of the most widely used non-selective herbicides, is an example of a compound containing a phosphonomethyl group attached to an amino acid backbone. nih.gov While structurally different, the general utility of nitrogen-containing heterocycles in weed control is well-established. Some nicotinonitrile derivatives have been investigated for their biological activities, which can extend to herbicidal applications. ekb.eg For instance, the herbicide Aclonifen is classified as a Group 32 herbicide, notable for being an SPS inhibitor. bayer.com.au The mode of action for many herbicides involves inhibiting key plant enzymes, such as those in photosystem II. croplife.org.au The diverse reactivity of the nicotinonitrile scaffold suggests that with appropriate structural modifications, derivatives could be developed for herbicidal purposes, though specific applications of this compound in this area are not prominently documented.

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)

The biological activity and physicochemical properties of nicotinonitrile derivatives are profoundly influenced by the nature and position of substituents on the pyridine ring. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic profiles. For the this compound scaffold and its analogs, research has demonstrated that modifications to the aminomethyl group, the pyridine ring, and the cyano group can lead to significant changes in their interactions with biological targets. ogu.edu.trtubitak.gov.tr

Mannich bases, for instance, which involve aminomethylation, are frequently used in drug design to modify the pharmacokinetic properties of compounds. The addition of a polar aminomethyl function can increase the hydrophilicity of a molecule. tubitak.gov.tr Furthermore, the introduction of different substituents can alter a compound's metabolic stability. In a study involving 6-(4-(tert-butyl)phenyl)nicotinonitrile, replacing the metabolically susceptible tert-butyl group with fluorinated alternatives demonstrated a strategy to improve persistence in liver microsomes, a key aspect of SPR. psychoactif.org The strategic placement of substituents is a guiding principle for modulating the biological and pharmacological profiles of these compounds. mdpi.com

Impact of Substituent Positioning and Chemical Modifications on Biological Efficacy

The positioning of substituents on the nicotinonitrile core is a critical determinant of biological efficacy. Chemical modifications at various positions of the pyridine ring have been shown to significantly alter the pharmacological activity, including anticancer, enzyme inhibitory, and receptor antagonist effects.

Studies on A₂A adenosine receptor antagonists revealed the importance of specific substitutions on the 2-aminonicotinonitrile core. A pharmacophore model was used to design a series of compounds where the impact of substituents at the 4- and 6-positions was evaluated. The research concluded that incorporating a furan group, particularly at the 6-position, was more beneficial for high affinity than a phenyl group. scilit.com This highlights how specific heterocyclic motifs can drive potency. The affinity data for selected compounds from this study underscores the sensitivity of the receptor to subtle structural changes. scilit.com

| Compound | Substituent at C4 | Substituent at C6 | A₂A Receptor Affinity (Ki, nM) |

| 39 (LUF6050) | 4-methoxyphenyl | furan-2-yl | 1.4 |

| 44 (LUF6080) | 4-pyridyl | furan-2-yl | 1.0 |

| Reference Cpd | Phenyl | Phenyl | >1000 |

This table illustrates the enhanced A₂A receptor affinity when a furan group is present at the C6 position compared to a phenyl group. Data sourced from a 2008 study on A₂A adenosine receptor antagonists. scilit.com

In the context of anticancer activity, modifications to the nicotinonitrile scaffold have yielded potent antiproliferative agents. One study explored a series of novel nicotinonitrile derivatives, demonstrating their cytotoxic effects against various human cancer cell lines. The data revealed that the nature of the aryl group at the 4-position and the substituent at the 2-position significantly influenced the antiproliferative effects. For example, compound 14a in the study, which features a specific substitution pattern, showed particularly high efficacy against large-cell lung and colon cancer cell lines. nih.gov

| Compound | R | Cancer Cell Line | IC₅₀ (nM) |

| 14a | 4-Cl | NCIH 460 (Lung) | 25 ± 2.6 |

| 14a | 4-Cl | RKOP 27 (Colon) | 16 ± 2 |

| 14b | 4-OCH₃ | NCIH 460 (Lung) | 35 ± 3.1 |

| 14b | 4-OCH₃ | RKOP 27 (Colon) | 22 ± 1.9 |

This table presents the antiproliferative activity of two nicotinonitrile derivatives, highlighting how a chloro-substituent (14a) versus a methoxy-substituent (14b) at the 4-position of an associated phenyl ring impacts potency against different cancer cell lines. Data sourced from a study on substituted pyridine candidates. nih.gov

Furthermore, the substituent on the amino group itself plays a crucial role. Research on 2-(benzylamino)nicotinonitrile (B1269758) derivatives as potential anticancer agents found that modifications to the benzyl (B1604629) group could enhance inhibitory potency against epidermal growth factor receptor (EGFR) tyrosine kinase. Another study showed that replacing the amino substituent with an aryl amide or a 4-methylbenzenesulphonamide group could lead to a complete loss of molluscicidal activity, whereas converting the amino group to quaternary ammonium (B1175870) salts enhanced the toxic effect against land snails. nih.gov This demonstrates that even seemingly minor chemical changes can drastically alter the biological activity spectrum and potency of this compound derivatives. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular orbitals, charge distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. rsc.org It is used to determine the optimized molecular geometry and electronic ground state properties of a molecule. researchgate.net For a molecule like 6-(Aminomethyl)nicotinonitrile, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield its most stable three-dimensional structure. scirp.orgresearchgate.net From this optimized geometry, various properties like vibrational frequencies (for comparison with experimental IR and Raman spectra) and electronic properties can be derived. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. rsc.orgfaccts.de This method is crucial for predicting the ultraviolet-visible (UV-Vis) absorption spectra of a compound by calculating the energies of electronic transitions from the ground state to various excited states. scirp.orgmdpi.com For this compound, TD-DFT would help understand its photophysical properties, such as the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*). mdpi.com

Table 1: Representative DFT/TD-DFT Calculation Parameters for Nicotinonitrile Derivatives

| Parameter | Typical Method | Information Yielded |

| Geometry Optimization | DFT (e.g., B3LYP/6-311G(d,p)) | Bond lengths, bond angles, dihedral angles, minimum energy conformation. |

| Vibrational Frequencies | DFT (e.g., B3LYP/6-311G(d,p)) | Predicted IR and Raman spectra, confirmation of a true energy minimum. mdpi.com |

| Electronic Absorption | TD-DFT (e.g., CAM-B3LYP/6-311++G(d,p)) | Absorption wavelengths (λmax), oscillator strengths, excited state energies. mdpi.com |

| Emission Spectra | TD-DFT (on excited state geometry) | Fluorescence wavelengths, understanding of photoluminescence. mdpi.com |

Natural Bond Orbital (NBO) analysis is a technique used to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive chemical picture of localized bonds, lone pairs, and atomic charges. huntresearchgroup.org.ukuni-muenchen.de This method provides a quantitative description of the Lewis structure representation of a molecule. uni-muenchen.de

For this compound, NBO analysis would quantify the hybridization of atomic orbitals (e.g., sp², sp³), the polarity of bonds, and the distribution of electron density. huntresearchgroup.org.uk A key aspect of NBO analysis is the examination of "delocalization" or "hyperconjugation" effects, which are interactions between filled (donor) and empty (acceptor) orbitals. nih.gov The stabilization energy (E(2)) associated with these interactions is calculated via second-order perturbation theory and indicates the strength of intramolecular charge transfer. nih.gov For instance, the interaction between the lone pair on the aminomethyl nitrogen and an adjacent antibonding orbital (σ*) could be quantified, revealing its influence on molecular stability.

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Implication |

| LP (N) on Amino Group | σ* (C-C) in Ring | High | Strong hyperconjugation, electron donation into the ring. |

| π (C=C) in Ring | π* (C≡N) in Nitrile | Moderate | π-electron delocalization across the pyridine (B92270) and nitrile groups. |

| LP (N) in Ring | σ* (C-H) adjacent | Low | Weaker hyperconjugative interactions. |

| Note: This table is hypothetical and illustrates the type of data generated from an NBO analysis. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and easily polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, DFT calculations would provide the energies of these orbitals. The spatial distribution of the HOMO and LUMO would also be visualized to identify the regions of the molecule most involved in electron donation and acceptance, respectively, which is crucial for predicting sites of electrophilic and nucleophilic attack. irjweb.comresearchgate.net

Table 3: Representative Frontier Orbital Energies for Nicotinonitrile Analogs

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| 2-Amino-4,6-diphenylnicotinonitrile mdpi.com | -5.87 | -1.54 | 4.33 |

| 6-Amino-2-methylpyridine-3-carbonitrile scirp.org | -5.99 | -0.91 | 5.08 |

| Hypothetical this compound | - | - | - |

| Note: Values for analogous compounds are provided for illustrative purposes. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. alliedacademies.org

If this compound were being investigated as a potential inhibitor for a specific protein target (e.g., a kinase or enzyme), molecular docking would be used to place the molecule into the protein's binding site. nih.gov The simulation calculates a "docking score," which estimates the binding affinity (e.g., in kcal/mol), and reveals the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex. nih.gov For example, the aminomethyl group and the pyridine nitrogen are potential hydrogen bond donors and acceptors, respectively, and docking would identify key amino acid residues they could interact with. alliedacademies.org

In Silico Prediction of Biological Activities and Pharmacokinetic Properties (ADMET)

For a molecule to be a successful drug, it must possess favorable pharmacokinetic properties, summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.com Numerous computational tools and web servers (e.g., SwissADME, admetSAR) are available to predict these properties based on a molecule's structure before it is synthesized. alliedacademies.orgresearchgate.net

For this compound, these in silico models would predict parameters such as its water solubility, human intestinal absorption (HIA), ability to cross the blood-brain barrier (BBB), potential to inhibit cytochrome P450 enzymes (which are key to drug metabolism), and potential for toxicity (e.g., mutagenicity via the AMES test). alliedacademies.orgmdpi.com This predictive analysis is crucial for identifying potential liabilities early in the drug discovery process.

Table 4: Hypothetical ADMET Profile for this compound

| Property | Predicted Value/Classification | Significance |

| GI Absorption | High | Good potential for oral bioavailability. |

| BBB Permeant | No | Less likely to cause central nervous system side effects. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| AMES Toxicity | Non-mutagen | Low risk of being carcinogenic. |

| Lipinski's Rule of 5 | 0 Violations | Good drug-likeness profile. |

| Note: This table is a hypothetical example of an in silico ADMET prediction. |

Computational Elucidation of Reaction Mechanisms

DFT calculations can be used to map out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step elucidation of the reaction mechanism. sumitomo-chem.co.jp This involves identifying and calculating the energies of all reactants, intermediates, transition states, and products. orientjchem.org